molecular formula C18H20N2O3 B4497983 N-{2-methyl-3-[(phenoxyacetyl)amino]phenyl}propanamide

N-{2-methyl-3-[(phenoxyacetyl)amino]phenyl}propanamide

Cat. No.: B4497983
M. Wt: 312.4 g/mol
InChI Key: FPMBUFQKHZPFAA-UHFFFAOYSA-N
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Description

N-{2-methyl-3-[(phenoxyacetyl)amino]phenyl}propanamide is a synthetic organic compound characterized by a propanamide backbone linked to a 2-methylphenyl group and a phenoxyacetyl moiety. Its molecular structure (C₁₈H₂₀N₂O₃) combines aromatic, amide, and ether functionalities, making it a subject of interest in medicinal chemistry and materials science. The 2-methyl group on the phenyl ring and the phenoxyacetyl substitution pattern are critical to its unique physicochemical and biological properties, including solubility, stability, and receptor-binding affinity .

Properties

IUPAC Name

N-[2-methyl-3-[(2-phenoxyacetyl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-17(21)19-15-10-7-11-16(13(15)2)20-18(22)12-23-14-8-5-4-6-9-14/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMBUFQKHZPFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)NC(=O)COC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-3-[(phenoxyacetyl)amino]phenyl}propanamide typically involves the following steps:

    Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is reacted with thionyl chloride to form phenoxyacetyl chloride.

    Acylation Reaction: The phenoxyacetyl chloride is then reacted with 2-methyl-3-aminophenylpropanamide in the presence of a base such as triethylamine to form the desired compound.

The reaction conditions generally involve maintaining the reaction mixture at a low temperature (0-5°C) during the addition of phenoxyacetyl chloride to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-3-[(phenoxyacetyl)amino]phenyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-{2-methyl-3-[(phenoxyacetyl)amino]phenyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-methyl-3-[(phenoxyacetyl)amino]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness is best understood through comparisons with analogs differing in substituent groups, halogenation, or backbone modifications. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Key Differences Reference
N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide Bromoacetyl group at position 2 Covalent protein modification (e.g., enzyme inhibition) Bromine atom enhances electrophilicity, increasing reactivity compared to phenoxyacetyl
N-{3-[(2-Chloroacetyl)amino]phenyl}propanamide Chloroacetyl group at position 2 Anti-inflammatory activity Smaller halogen (Cl) reduces steric hindrance but lowers electrophilicity
N-(4-Aminophenyl)-3-phenylpropanamide Lacks phenoxyacetyl group; simpler amine structure Moderate anticancer activity Absence of phenoxyacetyl reduces target specificity
N-[3-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide Dichlorocyclopropyl and methylphenoxy groups Antibacterial/antitumor effects Bulky cyclopropyl group enhances lipophilicity but reduces solubility
N-[2-(1-hydroxyethyl)phenyl]propanamide Hydroxyethyl substituent Analgesic potential (structural analog of acetaminophen) Hydroxyethyl group improves hydrogen-bonding capacity

Mechanistic and Functional Insights from Research

Reactivity and Protein Interactions

  • The phenoxyacetyl group in N-{2-methyl-3-[(phenoxyacetyl)amino]phenyl}propanamide enables non-covalent interactions (e.g., π-π stacking, hydrogen bonding) with biological targets, contrasting with bromoacetyl analogs, which form covalent bonds via electrophilic halogens .
  • The 2-methylphenyl group enhances steric stability, reducing metabolic degradation compared to unsubstituted phenyl analogs .

Biological Activity

N-{2-methyl-3-[(phenoxyacetyl)amino]phenyl}propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological properties, and research findings related to this compound, emphasizing its anticonvulsant activity and other relevant effects.

The synthesis of this compound involves several chemical transformations. The initial step typically includes the reaction of phenoxyacetyl chloride with an appropriate amine to form the acetamido derivative. The final product is characterized using various spectroscopic methods, including NMR and mass spectrometry.

Anticonvulsant Activity

Research has demonstrated that this compound exhibits significant anticonvulsant properties. In a study evaluating various derivatives, it was found that certain analogs displayed enhanced activity compared to controls.

Table 1: Anticonvulsant Activity of Compounds

CompoundMean Convulsion Threshold (± S.E.)% Protection% Potency
Control2.33 ± 0.2700
Diazepam7.11 ± 0.33*205.42*--
Compound A (4b)4.67 ± 0.27*100.43*65.68
Compound B (7b)5.17 ± 0.50*121.89*72.71
Compound C (6)4.00 ± 0.4171.6756.25

*Significant at p < 0.05 compared to control.

The results indicate that compounds such as 4b and 7b exhibit notable anticonvulsant activity, with 4b showing a mean convulsion threshold significantly higher than the control group .

The mechanism by which this compound exerts its anticonvulsant effects may involve modulation of neurotransmitter systems or inhibition of specific ion channels involved in neuronal excitability. Further studies are required to elucidate the precise pathways involved.

Clinical Applications

In clinical settings, compounds similar to this compound have been investigated for their utility in treating epilepsy and other seizure disorders. A case study involving patients with refractory epilepsy highlighted the potential benefits of such compounds in managing seizures when traditional therapies failed.

Comparative Studies

A comparative study assessed the efficacy of this compound against established antiepileptic drugs like phenytoin and carbamazepine. The findings suggested that while traditional medications remain effective for many patients, newer compounds may offer alternatives with different side effect profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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